molecular formula C8H6FN B1333265 7-Fluoroindole CAS No. 387-44-0

7-Fluoroindole

Cat. No. B1333265
CAS RN: 387-44-0
M. Wt: 135.14 g/mol
InChI Key: XONKJZDHGCMRRF-UHFFFAOYSA-N
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Description

7-Fluoroindole (7FI) is a fluorinated indole derivative that has been studied for various biological activities. It has been identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic Pseudomonas aeruginosa cells. 7FI also reduces the production of quorum-sensing-regulated virulence factors, suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa, making it a potential candidate for antivirulence approaches against persistent bacterial infections .

Synthesis Analysis

The synthesis of 7-fluoroindole derivatives has been explored in several studies. A highly convergent synthesis of factor Xa inhibitors that include a 7-fluoroindazolyl moiety has been described, demonstrating the feasibility of incorporating the 7-fluoro group into complex molecules . Additionally, a rapid and efficient synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, has been established, showcasing the synthetic versatility of fluorinated indoles .

Molecular Structure Analysis

The molecular structure of 7-fluoroindole derivatives plays a crucial role in their biological activity. For instance, the 7-fluoro group on the indazole scaffold of factor Xa inhibitors is capable of replacing the carbonyl group of an amide found in previously reported inhibitors and maintains a hydrogen bond interaction with the protein's beta-sheet domain, which is critical for their inhibitory potency .

Chemical Reactions Analysis

7-Fluoroindole and its derivatives participate in various chemical reactions that are essential for their biological functions. For example, the fluorigenic reaction of secondary amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is used for the fluorimetric determination of these amino acids, indicating the reactivity of the 7-fluoroindole moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroindole derivatives, such as fluorescence, are exploited for analytical purposes. 7-Cyanoindole, a related compound, has been used as a sensitive fluorescence probe of hydration, with its fluorescence properties varying significantly depending on the amount of water in various solvent mixtures. This highlights the potential of 7-fluoroindole derivatives as spectroscopic probes .

Scientific Research Applications

Antivirulence Compound Against Pseudomonas Aeruginosa

7-Fluoroindole (7FI) has been identified as a compound that inhibits the biofilm formation and blood hemolysis of Pseudomonas aeruginosa without inhibiting the growth of planktonic P. aeruginosa cells. It also reduces the production of quorum-sensing-regulated virulence factors and suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa. Unlike natural indole compounds, 7FI does not increase antibiotic resistance, making it a potential candidate for use in an antivirulence approach against persistent P. aeruginosa infection (Lee et al., 2012).

Understanding Nonradiative Processes

The UV-Vis absorption spectra and emission peaks of 7-fluoroindole have been studied, showing that it significantly quenches fluorescence signals compared to indole. This is elucidated via reconstruction of the potential energy surfaces and determination of conical intersections, revealing that a single fluorine substitution on indole leads to the appearance of several accessible low-energy conical intersections causing fast nonradiative decay. This research provides insights into the nonradiative processes of Ind and 7F-Ind (Ghosh et al., 2022).

Fluorescence Probe for Hydration

7-Cyanoindole, a derivative, has been used as a sensitive fluorescence probe for hydration. Its fluorescence properties, including intensity, peak wavelength, and lifetime, depend on the amount of water in various water-organic solvent mixtures. This application is useful in monitoring biological and chemical processes involving dehydration or hydration (Mukherjee et al., 2018).

Fluoropolymers for Electrochemical Charge Storage

Fluoro-substituted conjugated polyindole, such as poly(5-fluoroindole), has been developed as a high-performance charge storage material. It exhibits high specific capacitance, good cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications (Wang et al., 2019).

Myeloperoxidase Inhibitors

Fluoroindole derivatives have been identified as potent myeloperoxidase inhibitors, a target in drug design due to its role in innate immunity and inflammatory diseases. A specific fluoroindole compound exhibited high inhibition of MPO activity while having a minimal effect on the serotonin reuptake transporter (Soubhye et al., 2013).

Safety And Hazards

7-Fluoroindole is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The successful adaptation of Escherichia coli to utilize 7-fluoroindole for growth through ALE experiments establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life . This is a significant step towards understanding how a formerly stressor (fluorinated indole) can become a vital nutrient .

properties

IUPAC Name

7-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONKJZDHGCMRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379062
Record name 7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroindole

CAS RN

387-44-0
Record name 7-Fluoro-1H-indole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-fluoroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This compound was prepared from 2-fluoro-phenylhydrazine according to the procedure outlined for propyl ([7R]-7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate.
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Synthesis routes and methods II

Procedure details

2 Fluoronitrobenzene (20.0 g, 0.142 mol) was dissolved in dry tetrahydrofuran (400 ml) and cooled to -50° C. Vinylmagnesium chloride (288 ml, 15% wt/vol) was added at -45° C. and stirred at this temperature for one hour. Poured onto saturated ammonium chloride (600 ml). Separated and aqueous extracted with diethyl ether (2×200 ml). Dried (MgSO4), filtered and concentrated in vacuo to yield a dark oil which was purified by column chromatography on silica using toluene as mobile phase. Fractions concentrated to yield a crystalline solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
JH Lee, YG Kim, MH Cho, JA Kim… - FEMS microbiology …, 2012 - academic.oup.com
… 7-fluoroindole (7FI) was identified as a compound that inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells. Moreover, 7FI …
Number of citations: 96 academic.oup.com
C Treiber-Kleinke, A Berger, L Adrian, N Budisa… - bioRxiv, 2023 - biorxiv.org
… By cultivating Escherichia coli with fluorinated indole analogues, we successfully evolved microbial cells capable of utilizing either 6-fluoroindole or 7-fluoroindole for growth. Our …
Number of citations: 2 www.biorxiv.org
J Heredia-Moya, Y Hayakawa, KL Kirk - Journal of fluorine chemistry, 2006 - Elsevier
… We thus expected a Fischer cyclization would be an efficient route to the 7-fluoroindole system. Using 11a in the Abramovich adaptation of the Fischer indole synthesis, the hydrazone …
Number of citations: 12 www.sciencedirect.com
M Kawase, AK Sinhababu, EM McGhee… - Journal of medicinal …, 1990 - ACS Publications
… Bis (ben zyloxy)-7-fluoroindole (12b) was obtained in 53% yield from 10b by the procedure … 5.6- Bis(benzyloxy)-3-(cyanomethyl)-7-fluoroindole (24b) was obtained in 82% yield from …
Number of citations: 13 pubs.acs.org
DC McGowan, W Balemans, W Embrechts… - Journal of medicinal …, 2019 - ACS Publications
… In summary, we have identified 7-fluoroindole as a bioisostere of 7-azaindole. This novel … The benefit of the 7-fluoroindole also likely led to the reduced kinase activity and the dearth …
Number of citations: 22 pubs.acs.org
M Schlosser, A Ginanneschi, F Leroux - 2006 - Wiley Online Library
… In contrast, the preparation of the 7-fluoroindole (16a)7 proved … the 7-fluoroindole (16a) in 64 % yield. chemical structure image … The over-all yield (15–19 %) of 7-fluoroindole (16a) was …
P Ghosh, T Nandy, PC Singh, D Ghosh - Physical Chemistry Chemical …, 2022 - pubs.rsc.org
… UV-Vis absorption spectra and emission peaks of indole and 7-fluoroindole are measured and it is observed that 7-fluoroindole quenches the fluorescence signals significantly …
Number of citations: 4 pubs.rsc.org
CJ Raorane, V Raj, JH Lee, J Lee - International Journal of Food …, 2022 - Elsevier
… Of the 16 halogenated indoles examined, 4-fluoroindole, 5-fluoroindole, and 7-fluoroindole (MIC range 2–5 mg/L) were found to be more potent than the fungicides fluconazole and …
Number of citations: 15 www.sciencedirect.com
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… 4-, 5-, 6-, and 7-FLUOROINDOLE have been prepared by a Fischer cyclisation of ethyl pyruvate o-, m-, and 9-fluorophenylhydrazone, respectively, followed by hydrolysis and …
Number of citations: 11 pubs.rsc.org
S Sethupathy, E Sathiyamoorthi, YG Kim… - Frontiers in …, 2020 - frontiersin.org
Indole and its derivatives have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens. While indole has been previously shown to inhibit …
Number of citations: 31 www.frontiersin.org

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